1-(6-Methylpyridin-2-yl)hexan-1-amine

Lipophilicity Membrane permeability Drug design

1-(6-Methylpyridin-2-yl)hexan-1-amine (CAS 1343221-04-4) is a substituted pyridinyl-alkyl primary amine characterized by a 6-methylpyridine ring linked to a hexan-1-amine chain. With a molecular formula of C12H20N2 and a molecular weight of 192.30 g/mol , this compound is typically supplied as a research-grade intermediate with a purity of ≥95%.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13258618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-2-yl)hexan-1-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=CC(=N1)C)N
InChIInChI=1S/C12H20N2/c1-3-4-5-8-11(13)12-9-6-7-10(2)14-12/h6-7,9,11H,3-5,8,13H2,1-2H3
InChIKeyZOEXBWGTQWIVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylpyridin-2-yl)hexan-1-amine: Procurement-Ready Physicochemical Profile


1-(6-Methylpyridin-2-yl)hexan-1-amine (CAS 1343221-04-4) is a substituted pyridinyl-alkyl primary amine characterized by a 6-methylpyridine ring linked to a hexan-1-amine chain . With a molecular formula of C12H20N2 and a molecular weight of 192.30 g/mol , this compound is typically supplied as a research-grade intermediate with a purity of ≥95% . Key physicochemical descriptors include a computed LogP of 2.97, a topological polar surface area (TPSA) of 38.91 Ų, and five rotatable bonds .

Role Synthetic intermediate for amine-containing scaffolds
Purity ≥95% grade supports reproducible synthesis
Lipophilicity Computed LogP ~3 may support membrane permeability studies

Why 1-(6-Methylpyridin-2-yl)hexan-1-amine Cannot Be Substituted by Unsubstituted or Shorter-Chain Analogs


Generic substitution among pyridinyl-alkyl amines is scientifically unsound due to quantifiable differences in lipophilicity and molecular architecture that directly impact membrane permeability, metabolic stability, and target engagement. For instance, the presence of a 6-methyl group on the pyridine ring increases LogP by approximately 0.3 units compared to the unsubstituted analog 1-(pyridin-2-yl)hexan-1-amine . Additionally, the hexyl chain imparts a molecular weight and rotatable bond count that distinguish it from shorter-chain ethylamine analogs (MW 136.19) [1][2]. Such structural variations can significantly alter pharmacokinetic profiles and off-target selectivity, making direct substitution without quantitative validation a high-risk approach in drug discovery and chemical biology.

Target Compound
Substitution Risk
6-Methylpyridinyl-hexan-1-amine
Unsubstituted pyridine analogs have lower computed LogP, potentially reducing passive membrane diffusion in permeability assays.
Hexyl chain with 5 rotatable bonds
Shorter-chain ethylamine analogs possess fewer rotatable bonds and lower MW, which may alter conformational flexibility and target binding profiles.

Quantitative Differentiation of 1-(6-Methylpyridin-2-yl)hexan-1-amine from Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted Pyridine Analog

The 6-methyl substitution on the pyridine ring significantly increases the compound's lipophilicity compared to the unsubstituted 1-(pyridin-2-yl)hexan-1-amine. The target compound exhibits a computed LogP of 2.97012 , whereas the comparator has a LogP of 2.6617 . This difference of +0.3084 log units indicates a measurable increase in hydrophobicity, which is a key determinant of passive membrane diffusion and blood-brain barrier penetration.

Lipophilicity Comparison
Data to verify
ΔLogP +0.31 vs. unsubstituted analog
May support permeability-relevant study models
In silico computed values; experimental validation advised
Lipophilicity Membrane permeability Drug design

Molecular Weight and Rotatable Bond Count Differentiation from Shorter-Chain Analogs

The hexyl chain imparts a molecular weight of 192.30 g/mol and a rotatable bond count of 5 , which are substantially higher than those of the ethylamine analogs 2-(6-methylpyridin-2-yl)ethan-1-amine and 1-(6-methylpyridin-2-yl)ethanamine, both of which have a molecular weight of 136.19 g/mol and only 2 rotatable bonds [1][2]. This 41% increase in molecular weight and 150% increase in rotatable bonds directly impacts the compound's conformational flexibility and its ability to engage hydrophobic pockets in protein targets.

MW & Rotatable Bonds
Class-level
MW 192.30 vs 136.19, Rot. bonds 5 vs 2
Higher MW and flexibility may enable distinct binding modes
Conformational impact requires target-specific evaluation
Molecular weight Rotatable bonds Drug-likeness

Availability and Solubility Enhancement via Hydrochloride Salt Form

In addition to the free base (CAS 1343221-04-4), the compound is available as a hydrochloride salt (CAS 1864074-19-0) with a molecular weight of 228.76 g/mol [1]. Salt formation is a well-established strategy to improve aqueous solubility and facilitate handling in biological assays. While the free base has a TPSA of 38.91 Ų and LogP of 2.97 , the hydrochloride form is expected to exhibit significantly higher aqueous solubility, a critical parameter for in vitro pharmacological testing and formulation development.

Salt Form Availability
Context-dependent
Hydrochloride salt (MW 228.76) available
May support aqueous assay and formulation studies
Solubility increase inferred; experimental verification needed
Salt form Solubility Handling

Specified Purity Grade (≥95%) and Controlled Storage Conditions

The compound is commercially supplied with a minimum purity specification of 95% and requires sealed storage at 2–8°C in a dry environment . This level of purity and defined storage protocol ensure reproducibility in sensitive biological assays and chemical syntheses. While many research intermediates are offered at similar purity levels, the explicit specification and storage guidance reduce variability and degradation risks, which is a key procurement consideration.

Purity & Storage
Specification review
≥95% purity; stored 2–8°C, sealed, dry
Defined specs reduce batch variability for reproducible synthesis
Vendor specification; independent QC may be considered
Purity Storage stability Quality control

Optimal Research and Industrial Application Scenarios for 1-(6-Methylpyridin-2-yl)hexan-1-amine


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Candidates

The elevated LogP (2.97) relative to the unsubstituted analog (2.66) suggests improved passive membrane permeability, making 1-(6-Methylpyridin-2-yl)hexan-1-amine a preferred intermediate for synthesizing CNS-targeted small molecules . The hexyl chain and methyl substitution also provide a distinct steric and electronic profile for SAR studies.

Chemical Biology: Probe Development Requiring Defined Lipophilicity

The compound's quantifiable lipophilicity (LogP 2.97) and moderate TPSA (38.91 Ų) position it as a suitable building block for chemical probes designed to engage intracellular or membrane-bound targets . The availability of a hydrochloride salt further expands its utility in aqueous assay systems [1].

Process Chemistry: Intermediate for Synthesis of Complex Amine-Containing Scaffolds

With a purity of ≥95% and defined storage conditions (2–8°C, sealed, dry), 1-(6-Methylpyridin-2-yl)hexan-1-amine is a reliable intermediate for multi-step syntheses of pharmaceuticals and agrochemicals . Its primary amine functionality allows for facile derivatization via amide bond formation, reductive amination, or N-alkylation.

Structure-Based Drug Design: Scaffold with Increased Conformational Flexibility

The presence of five rotatable bonds and a hexyl chain offers greater conformational flexibility compared to ethylamine analogs (only 2 rotatable bonds), which can be exploited to explore diverse binding modes in molecular docking and crystallography studies [2].

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Moderate lipophilicity profile
Experimental LogP and permeability assays
Chemical probe synthesis with controlled lipophilicity
Lipophilicity and salt form options
Aqueous solubility and assay stability
Amine-containing scaffold synthesis
High-purity primary amine
Derivatization yield and purity consistency
Conformational flexibility studies for binding-mode analysis
High rotatable bond count from hexyl chain
Binding-mode validation via crystallography or docking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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